2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide 2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946225-23-6
VCID: VC11920603
InChI: InChI=1S/C17H20ClN5O3S/c18-15-5-2-1-4-14(15)16(24)19-8-13-27(25,26)23-11-9-22(10-12-23)17-20-6-3-7-21-17/h1-7H,8-13H2,(H,19,24)
SMILES: C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Molecular Formula: C17H20ClN5O3S
Molecular Weight: 409.9 g/mol

2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

CAS No.: 946225-23-6

Cat. No.: VC11920603

Molecular Formula: C17H20ClN5O3S

Molecular Weight: 409.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide - 946225-23-6

Specification

CAS No. 946225-23-6
Molecular Formula C17H20ClN5O3S
Molecular Weight 409.9 g/mol
IUPAC Name 2-chloro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C17H20ClN5O3S/c18-15-5-2-1-4-14(15)16(24)19-8-13-27(25,26)23-11-9-22(10-12-23)17-20-6-3-7-21-17/h1-7H,8-13H2,(H,19,24)
Standard InChI Key GOYJLXRYARWGTP-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl

Introduction

The compound 2-Chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic organic molecule that belongs to the class of sulfonamide derivatives. These compounds are widely studied due to their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents. The unique structural features of this compound, including the benzamide backbone and the pyrimidinyl-piperazine moiety, provide opportunities for diverse biological interactions.

Structural Overview

PropertyDetails
IUPAC Name2-Chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Molecular FormulaC16H18ClN5O3S
Molecular Weight395.87 g/mol
Key Functional GroupsChlorobenzamide, Sulfonamide, Pyrimidine, Piperazine

The compound's structure includes:

  • A benzamide core substituted with a chlorine atom at the ortho-position.

  • A sulfonamide linkage connecting the benzamide to a pyrimidine-substituted piperazine ring.

  • An ethyl spacer between the sulfonamide and benzamide groups.

Synthesis Pathway

The synthesis of 2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves:

  • Step 1: Preparation of Benzoyl Chloride Derivative

    • Chlorination of benzoyl chloride to introduce the ortho-chlorine atom.

  • Step 2: Formation of Sulfonamide Linkage

    • Reaction between a sulfonyl chloride derivative and an ethylenediamine intermediate.

  • Step 3: Coupling with Pyrimidinyl Piperazine

    • The final step involves nucleophilic substitution between the sulfonamide and pyrimidinyl-piperazine moiety under basic conditions.

Biological Activity

Sulfonamides like this compound are known for their pharmacological properties:

  • Antimicrobial Activity: Sulfonamides inhibit folate synthesis in bacteria by mimicking para-aminobenzoic acid (PABA).

  • Potential Anticancer Applications: The combination of benzamides and sulfonamides has shown promise in targeting specific cancer pathways.

  • Anti-inflammatory Effects: Modulation of inflammatory mediators through interaction with enzymes like cyclooxygenase (COX).

Applications in Medicinal Chemistry

This compound's unique structure makes it a candidate for:

  • Drug discovery programs targeting bacterial infections.

  • Development of enzyme inhibitors, particularly those involving sulfonamide-binding pockets.

  • Exploration as a scaffold for multi-target drugs due to its modular architecture.

Research Gaps and Future Directions

While sulfonamides have been extensively studied, further research is needed to:

  • Evaluate the pharmacokinetics and bioavailability of this specific compound.

  • Investigate its toxicity profile across various biological systems.

  • Explore its potential as a lead compound for multi-drug-resistant bacterial strains.

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